molecular formula C2H5FO3S B6173300 2-fluoroethane-1-sulfonic acid CAS No. 77898-47-6

2-fluoroethane-1-sulfonic acid

Cat. No.: B6173300
CAS No.: 77898-47-6
M. Wt: 128.13 g/mol
InChI Key: ZDINOLQCUBELQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroethane-1-sulfonic acid is an organosulfonic acid with the molecular formula C₂H₅FO₃S and a molecular weight of 128.12 g/mol This compound is characterized by the presence of a fluorine atom attached to an ethane backbone, which is further substituted with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethane-1-sulfonic acid can be synthesized through multiple routes. One common method involves the reaction of 2-fluoroethanesulfonyl chloride with water or a suitable base . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethane-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonic acid group can participate in redox reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethane derivatives, while oxidation reactions can produce sulfonates or sulfones .

Scientific Research Applications

2-Fluoroethane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoroethane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

  • Methanesulfonic acid
  • Ethanesulfonic acid
  • Trifluoromethanesulfonic acid

Comparison: 2-Fluoroethane-1-sulfonic acid is unique due to the presence of both a fluorine atom and a sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and reactivity compared to non-fluorinated sulfonic acids. Additionally, the fluorine atom enhances the compound’s stability and resistance to degradation .

Properties

CAS No.

77898-47-6

Molecular Formula

C2H5FO3S

Molecular Weight

128.13 g/mol

IUPAC Name

2-fluoroethanesulfonic acid

InChI

InChI=1S/C2H5FO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)

InChI Key

ZDINOLQCUBELQF-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.